molecular formula C14H19NO6 B1605052 Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 5574-80-1

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B1605052
CAS No.: 5574-80-1
M. Wt: 297.3 g/mol
InChI Key: ZUJDLWWYFIZERS-DHGKCCLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is derived from glucose and contains a phenyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be synthesized through several methods. One common approach involves the fusion of beta-D-glucosamine pentaacetate with phenol in the presence of zinc chloride, followed by deacetylation . Another method includes the reaction of phenols with 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose in the presence of a catalyst such as H-beta zeolite .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted glycosides, depending on the type of reaction and reagents used.

Comparison with Similar Compounds

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:

This compound is unique due to its specific structural features and its ability to serve as a versatile substrate in enzymatic studies, making it a valuable tool in both basic and applied research.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDLWWYFIZERS-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204287
Record name Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5574-80-1
Record name Phenyl N-acetyl-β-D-glucosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5574-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 5
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 6
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.